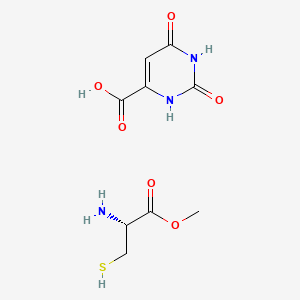
O-Methyl-L-cysteine 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Methyl-L-cysteine 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate is a compound with the molecular formula C9H13N3O6S and a molecular weight of 291.28102 . This compound is known for its unique structure, which combines elements of cysteine and pyrimidine, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl-L-cysteine 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate typically involves the reaction of methyl (2R)-2-amino-3-sulfanylpropanoate with a pyrimidine derivative under controlled conditions . The reaction is carried out in a dry solvent, such as acetone, with the addition of a methanolic solution of hydrochloric acid. The mixture is stirred at room temperature, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production. This would include the use of industrial-grade solvents and reagents, as well as the implementation of efficient purification techniques to obtain the compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
O-Methyl-L-cysteine 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiol group in the cysteine moiety can be oxidized to form disulfides or sulfonic acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The amino group in the cysteine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include disulfides, dihydropyrimidine derivatives, and various substituted cysteine derivatives. These products can have different properties and applications depending on the specific reaction conditions used.
Applications De Recherche Scientifique
O-Methyl-L-cysteine 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways involving cysteine and pyrimidine derivatives.
Mécanisme D'action
The mechanism of action of O-Methyl-L-cysteine 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . These interactions lead to various biological effects, including neuroprotection and anti-inflammatory activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to O-Methyl-L-cysteine 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate include:
Isoquinoline, 1,2,3,4-tetrahydro-: A compound with a similar tetrahydropyrimidine structure.
Methyl (2R)-2-amino-3-sulfanylpropanoate: A precursor in the synthesis of the target compound.
Uniqueness
The uniqueness of this compound lies in its combination of cysteine and pyrimidine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
94314-00-8 |
|---|---|
Formule moléculaire |
C9H13N3O6S |
Poids moléculaire |
291.28 g/mol |
Nom IUPAC |
2,4-dioxo-1H-pyrimidine-6-carboxylic acid;methyl (2R)-2-amino-3-sulfanylpropanoate |
InChI |
InChI=1S/C5H4N2O4.C4H9NO2S/c8-3-1-2(4(9)10)6-5(11)7-3;1-7-4(6)3(5)2-8/h1H,(H,9,10)(H2,6,7,8,11);3,8H,2,5H2,1H3/t;3-/m.0/s1 |
Clé InChI |
ZVCBBVSXQDAGFX-HVDRVSQOSA-N |
SMILES isomérique |
COC(=O)[C@H](CS)N.C1=C(NC(=O)NC1=O)C(=O)O |
SMILES canonique |
COC(=O)C(CS)N.C1=C(NC(=O)NC1=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



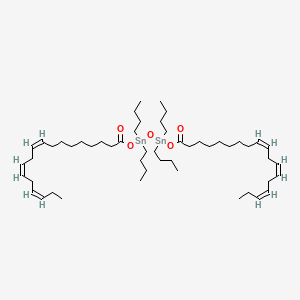
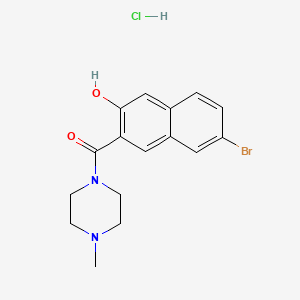

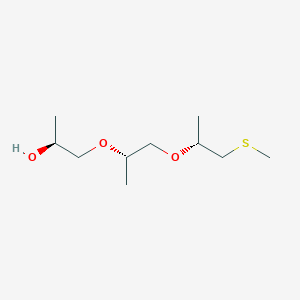
![2-[1-(4-Methoxyphenyl)-5-pyrrol-1-ylpyrazol-4-yl]acetic acid;morpholine](/img/structure/B12695114.png)

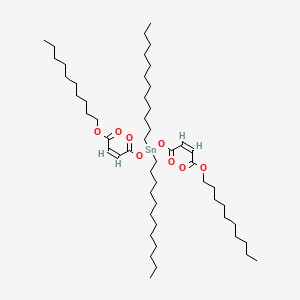
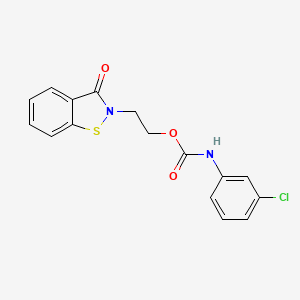
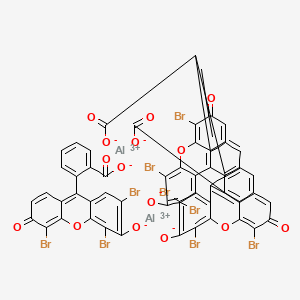
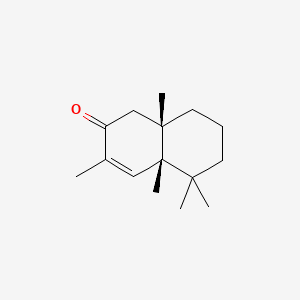
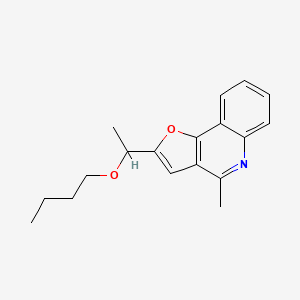
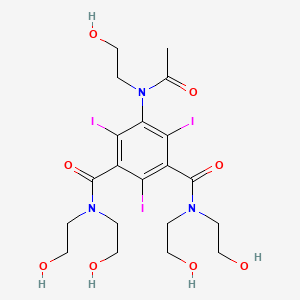
![[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;4-octylphenolate](/img/structure/B12695174.png)
